1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane
Overview
Description
1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is an organic compound with the molecular formula C6H11F3O3. It is characterized by the presence of trifluoromethyl and methoxyethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane typically involves the reaction of trifluoroethanol with methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide); conditions vary depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane has several applications in scientific research, including:
Chemistry: Used as a solvent or reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, while the methoxyethoxy groups can affect its solubility and distribution within biological systems. These interactions can lead to various biochemical effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-methoxyethane: Similar in structure but lacks the additional methoxyethoxy group.
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether: Contains a trifluoromethyl group but differs in the overall structure and functional groups
Uniqueness
1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is unique due to the combination of trifluoromethyl and methoxyethoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
IUPAC Name |
1,1,1-trifluoro-2-(2-methoxyethoxymethoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O3/c1-10-2-3-11-5-12-4-6(7,8)9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELOOMPEOHFDNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450419 | |
Record name | 1,1,1-trifluoro-2-[(2-methoxyethoxy)methoxy]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130156-55-7 | |
Record name | 1,1,1-trifluoro-2-[(2-methoxyethoxy)methoxy]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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